molecular formula C28H38N4O6 B1668628 Chlamydocin CAS No. 53342-16-8

Chlamydocin

Cat. No.: B1668628
CAS No.: 53342-16-8
M. Wt: 526.6 g/mol
InChI Key: SGYJGGKDGBXCNY-QXUYBEEESA-N
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Description

Chlamydocin is a naturally occurring cyclic tetrapeptide originally isolated from the fungus Diheterospora chlamydosporia. It is known for its potent inhibitory effects on histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression through chromatin remodeling. The compound’s unique structure includes an epoxyketone moiety, which is essential for its biological activity .

Scientific Research Applications

Chlamydocin has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Chlamydocin primarily targets Histone Deacetylases (HDACs) . HDACs are key enzymes involved in the acetylation and deacetylation of histones, which are crucial for gene expression . This compound shows class I-selectivity as it inhibits HDAC1 more strongly than HDAC6 .

Mode of Action

This compound binds to HDACs covalently through the epoxide moiety of the Aoe residue . This binding occurs in the active site of the enzyme and interacts with Zn2+ . By inhibiting HDAC activity, this compound disrupts protein synthesis, leading to changes in gene expression .

Biochemical Pathways

The inhibition of HDACs by this compound affects the acetylation and deacetylation of histones, thereby influencing post-translational modifications . This disruption can lead to various downstream effects, including the regulation of proliferative signaling, circumvention of growth inhibitors, promotion of angiogenesis, and stimulation of invasion and metastasis .

Pharmacokinetics

The bioavailability, metabolism, and excretion of a similar compound, clindamycin, might provide some insights . Clindamycin has a bioavailability of 90% when administered orally and is primarily metabolized in the liver . Around 20% of Clindamycin is excreted through the bile duct and kidneys .

Result of Action

This compound’s inhibition of HDACs leads to significant molecular and cellular effects. It has been shown to induce G2/M cell cycle arrest and apoptosis in certain cell lines . Moreover, it has potent antiproliferative and cytotoxic activities, showing effectiveness at low-nanomolar concentrations .

Future Directions

Research is ongoing to improve the efficiency of Chlamydocin as a treatment for various conditions. For example, studies are exploring the use of this compound analogues to improve the efficiency of somatic cell nuclear transfer in mice . There is also interest in understanding and improving the epigenetic status of mammalian somatic cell nuclear transfer-derived embryos through the specific inhibitory effects of this compound on HDACs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chlamydocin involves solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acid building blocks. The linear peptide precursors are assembled on a solid support, followed by head-to-tail cyclization to form the cyclic tetrapeptide structure. Cyclization is performed using a slow reverse-addition method to prevent the formation of undesired higher-order cyclo-oligomeric side products .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using the fungus Diheterospora chlamydosporia. The compound is then extracted and purified using chromatographic techniques. Advances in synthetic biology and metabolic engineering may further optimize the production of this compound and its analogs .

Chemical Reactions Analysis

Types of Reactions: Chlamydocin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound analogs with modified functional groups, which can exhibit different biological activities .

Comparison with Similar Compounds

Uniqueness of Chlamydocin: this compound is unique due to its specific epoxyketone moiety, which provides a distinct mechanism of HDAC inhibition compared to other cyclic tetrapeptides. This unique structure allows for covalent binding to HDACs, making it a valuable tool in epigenetic research and potential therapeutic applications .

Properties

IUPAC Name

(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O6/c1-28(2)27(37)30-20(16-18-10-5-3-6-11-18)26(36)32-15-9-13-21(32)25(35)29-19(24(34)31-28)12-7-4-8-14-22(33)23-17-38-23/h3,5-6,10-11,19-21,23H,4,7-9,12-17H2,1-2H3,(H,29,35)(H,30,37)(H,31,34)/t19-,20-,21+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYJGGKDGBXCNY-QXUYBEEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)[C@@H]3CO3)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967968
Record name 9-Benzyl-1,4,7-trihydroxy-6,6-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-6,9,12,13,14,14a-hexahydropyrrolo[1,2-a][1,4,7,10]tetraazacyclododecin-10(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53342-16-8
Record name Chlamydocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053342168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Benzyl-1,4,7-trihydroxy-6,6-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-6,9,12,13,14,14a-hexahydropyrrolo[1,2-a][1,4,7,10]tetraazacyclododecin-10(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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